(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone
Description
This compound features a unique hybrid structure combining three pharmacologically relevant moieties:
- Tetrazole ring: A 1-substituted 1H-tetrazole linked to a 3,4-difluorophenyl group, enhancing metabolic stability and lipophilicity .
- Piperazine core: Functionalized with a methyl group from the tetrazole, providing conformational flexibility for receptor interactions .
- 5-Nitrofuran-2-yl ketone: A nitro-substituted furan known for antimicrobial and antiproliferative activity .
Its synthesis likely involves coupling a tetrazole-thiol intermediate with a piperazine-bearing electrophile under basic conditions, as seen in analogous ethanone derivatives . Structural confirmation would employ FT-IR, NMR, and mass spectrometry .
Properties
IUPAC Name |
[4-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-(5-nitrofuran-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N7O4/c18-12-2-1-11(9-13(12)19)25-15(20-21-22-25)10-23-5-7-24(8-6-23)17(27)14-3-4-16(30-14)26(28)29/h1-4,9H,5-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDGGMUHOQZJSKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC(=C(C=C3)F)F)C(=O)C4=CC=C(O4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N7O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and synthesis.
Structural Characteristics
The compound features several key structural components:
- Tetrazole Ring : Known for its bioisosteric properties, it can mimic carboxylic acids and participate in hydrogen bonding.
- Piperazine Moiety : Often associated with enhanced bioactivity and stability in drug design.
- Difluorophenyl Group : Modifies lipophilicity and metabolic stability, potentially improving bioavailability.
Pharmacological Activities
Research indicates that this compound may exhibit significant pharmacological effects across various biological targets:
- Anti-inflammatory Activity : The presence of the tetrazole and piperazine functionalities correlates with enhanced anti-inflammatory properties. Computational models suggest potential use as an anti-inflammatory agent.
- Antimicrobial Activity : Similar compounds have shown promising antimicrobial effects. The nitrofuran moiety is known for its antibacterial properties, suggesting this compound may also exhibit similar activity.
- Antitumor Activity : Preliminary studies indicate potential anticancer properties. The structural similarities with known antitumor agents warrant further investigation into its efficacy against various cancer cell lines.
The mechanism of action involves interaction with specific molecular targets:
- Enzyme Inhibition : The tetrazole ring can mimic natural substrates, allowing binding to active sites and inhibiting enzymatic activity.
- Receptor Interaction : The piperazine group enhances binding affinity to receptors involved in neurological and cardiovascular pathways.
Research Findings
Recent studies have employed various methodologies to assess the biological activity of the compound:
Binding Affinity Studies
Techniques such as surface plasmon resonance and isothermal titration calorimetry have been used to evaluate the binding kinetics and thermodynamics of the compound with specific biological targets. These studies provide insights into the compound's potential as a therapeutic agent.
Case Studies
Several case studies highlight the biological activity of related compounds:
- A study on pyrazole derivatives demonstrated significant antitumor activity against breast cancer cell lines (IC50 values ranging from 6.2 μM to 43.4 μM) .
- Another research focused on tetrazole derivatives showed promising results against various bacterial strains, indicating potential broad-spectrum antimicrobial properties .
Synthesis and Optimization
The synthesis of this compound involves multi-step organic reactions:
- Preparation of the Tetrazole Ring : Typically synthesized via cycloaddition reactions.
- Introduction of Functional Groups : Electrophilic aromatic substitution introduces the difluorophenyl group.
- Final Assembly : Amidation reactions attach the benzamide moiety, followed by purification techniques such as chromatography.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C21H22F2N6O |
| Molecular Weight | 412.4 g/mol |
| CAS Number | 1040677-49-3 |
| Potential Activities | Anti-inflammatory, Antimicrobial, Antitumor |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
*Calculated based on structural formula.
Key Differentiators:
Tetrazole Substitution: The target’s 3,4-difluorophenyl group (vs. Fluorine atoms at the 3,4 positions may enhance binding to hydrophobic pockets in microbial targets, as seen in fluoroquinolones .
Piperazine Linkage: The methanone linker (vs. ethanone in ) reduces steric bulk, possibly favoring tighter binding to enzymes like cytochrome P450 or bacterial nitroreductases .
5-Nitrofuran Moiety :
- Compared to the thienyl group in , the nitro group in 5-nitrofuran enhances redox activity, enabling generation of reactive intermediates that disrupt microbial DNA .
- Unlike carbohydrazone derivatives (e.g., ), the target’s direct ketone linkage to piperazine may improve metabolic stability by avoiding hydrolytic cleavage.
Pharmacological and Physicochemical Insights
- Antimicrobial Potential: The 5-nitrofuran group aligns with nitrofurantoin’s mechanism, suggesting activity against Gram-negative bacteria. However, the tetrazole-piperazine scaffold may broaden spectrum or reduce toxicity .
- Solubility and Bioavailability : The piperazine core and polar nitro group likely confer moderate aqueous solubility (~50–100 µg/mL), superior to purely aromatic analogs (e.g., ) but lower than sulfonamide derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
